1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N3O5 and its molecular weight is 437.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The chemical compound under discussion is a complex molecule that is not directly mentioned in available literature. However, research on similar structures provides valuable insights into the applications and significance of related compounds in scientific research. For example, the synthesis and structural analysis of chlorfluazuron, a benzoylphenylurea insecticide, demonstrates the importance of understanding molecular configurations for the development of effective pesticides (Cho, Kim, Lee, & Kim, 2015). This type of research contributes to the design of compounds with specific biological activities.
Biological Activities and Potential Applications
Research on urea derivatives highlights their potential in various biological applications. For instance, the synthesis and evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents point towards the utility of such compounds in medicinal chemistry, particularly as potential BRAF inhibitors (Feng et al., 2020). Additionally, the antimicrobial activity of substituted dibenzo dioxaphosphocin-6-yl ureas indicates the potential of urea derivatives in developing new antimicrobial agents (Haranath et al., 2004).
Catalysis and Synthetic Methodologies
The exploration of novel synthetic methodologies involving urea compounds, such as the reported efficient synthesis of new 3,4-dihydropyrimidin-2(1H)-ones incorporating a phenyl moiety catalyzed by TMSCl and Co(OAc)2.4H2O, showcases the role of these compounds in facilitating chemical reactions (Kefayati, Fakhriyannejad, & Mohammadi, 2009). Such research contributes to the advancement of green chemistry by developing more efficient and environmentally friendly synthetic routes.
Environmental and Analytical Applications
The study of dibenzofuran- and dibenzo-p-dioxin-degrading enzymes, such as 2,2',3-trihydroxybiphenyl dioxygenase from Sphingomonas sp., illustrates the environmental significance of understanding the biochemical degradation pathways of persistent organic pollutants (Happe et al., 1993). This research is crucial for developing bioremediation strategies to mitigate environmental pollution.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O5/c21-20(22,23)31-15-4-1-12(2-5-15)24-19(28)25-13-9-18(27)26(11-13)14-3-6-16-17(10-14)30-8-7-29-16/h1-6,10,13H,7-9,11H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCAZCBCJFPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.